molecular formula C9H11BO3 B3034801 2-Cyclopropoxyphenylboronic acid CAS No. 225517-86-2

2-Cyclopropoxyphenylboronic acid

Cat. No. B3034801
CAS RN: 225517-86-2
M. Wt: 177.99 g/mol
InChI Key: VBEGXBKJOHNRNH-UHFFFAOYSA-N
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Description

2-Cyclopropoxyphenylboronic acid, also known as CPBA or 2-CPPBA, is a boronic acid derivative. It has gained significant attention in the scientific community due to its unique chemical and biological properties. The molecular formula of 2-Cyclopropoxyphenylboronic acid is C9H11BO3 . The average mass is 177.993 Da and the monoisotopic mass is 178.080124 Da .


Molecular Structure Analysis

The molecular structure of 2-Cyclopropoxyphenylboronic acid consists of a phenyl ring attached to a boronic acid group and a cyclopropoxy group . The boronic acid group (B(OH)2) is capable of forming reversible covalent complexes with compounds containing 1,2- or 1,3-diols .


Chemical Reactions Analysis

Boronic acids, including 2-Cyclopropoxyphenylboronic acid, are known for their ability to form reversible covalent complexes with compounds containing 1,2- or 1,3-diols . This property makes them useful in various chemical reactions and applications .


Physical And Chemical Properties Analysis

2-Cyclopropoxyphenylboronic acid has a density of 1.2±0.1 g/cm3 . Its boiling point is 363.9±44.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.4±3.0 kJ/mol . The flash point is 173.9±28.4 °C . The index of refraction is 1.563 . The molar refractivity is 46.9±0.4 cm3 . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Suzuki–Miyaura Coupling

Overview:

2-Cyclopropoxyphenylboronic acid: is a versatile chemical compound widely used in scientific research. Its unique properties make it an invaluable tool for various applications, including organic synthesis, medicinal chemistry, and material science.

Suzuki–Miyaura Coupling: The Suzuki–Miyaura (SM) coupling reaction is arguably one of the most widely-applied transition metal-catalyzed carbon–carbon bond-forming reactions. It allows the connection of chemically differentiated fragments under mild conditions. The success of SM coupling stems from several factors:

Boron Reagents for SM Coupling: Several classes of boron reagents have been developed for SM coupling. Let’s explore them:

For more details, you can refer to the review article on the selection of boron reagents for Suzuki–Miyaura coupling by Lennox and Lloyd-Jones . Additionally, you can find this compound available for purchase on BenchChem. 📚💡

Mechanism of Action

Target of Action

The primary target of 2-Cyclopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of 2-Cyclopropoxyphenylboronic acid involves its interaction with its targets in the SM cross-coupling reaction. The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 2-Cyclopropoxyphenylboronic acid are primarily related to the SM cross-coupling reaction. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Result of Action

The result of the action of 2-Cyclopropoxyphenylboronic acid is the successful completion of the SM cross-coupling reaction. This reaction is a key process in the formation of carbon-carbon bonds, which are fundamental in organic chemistry and essential for the synthesis of a wide range of organic compounds .

Action Environment

The action environment of 2-Cyclopropoxyphenylboronic acid is primarily in the context of the SM cross-coupling reaction. The efficacy and stability of this compound can be influenced by various environmental factors, including the presence of other reactants, the temperature, and the pH of the reaction environment .

properties

IUPAC Name

(2-cyclopropyloxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c11-10(12)8-3-1-2-4-9(8)13-7-5-6-7/h1-4,7,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEGXBKJOHNRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OC2CC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277182
Record name B-[2-(Cyclopropyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropoxyphenylboronic acid

CAS RN

225517-86-2
Record name B-[2-(Cyclopropyloxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225517-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[2-(Cyclopropyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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